

An In-depth Technical Guide to Benzyl Phenyl Carbonate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Benzyl phenyl carbonate*

Cat. No.: *B1280318*

[Get Quote](#)

This technical guide provides a comprehensive overview of **benzyl phenyl carbonate**, a versatile reagent in organic chemistry.^[1] It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Chemical Identity and Synonyms

The standard and systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is **benzyl phenyl carbonate**.^{[2][3]} It is also known by several other names in the literature and commercial products.

Synonyms:^{[1][3][4][5][6]}

- Carbonic acid benzyl phenyl ester
- Phenyl benzyl carbonate
- Carbonic acid, phenyl phenylmethyl ester
- Benzylphenylcarbonate

Physicochemical Properties

Benzyl phenyl carbonate is a colorless to light yellow liquid under standard conditions.^{[1][7]} Its key physicochemical properties are summarized in the table below for easy reference.

Property	Value
CAS Number	28170-07-2 [1] [2] [3] [8]
Molecular Formula	C ₁₄ H ₁₂ O ₃ [1] [2] [3]
Molecular Weight	228.24 g/mol [1] [2] [3] [8]
Density	1.156 g/mL at 25 °C (lit.)
Boiling Point	120-130 °C at 0.5 mmHg (lit.) [1]
Refractive Index	n _{20/D} 1.5490 (lit.) [1]
Flash Point	>110 °C (>230 °F)
Purity	≥ 97% (GC) [1]
Appearance	Colorless to light yellow liquid [1]
InChI Key	SNGLYCMNDNOLOF-UHFFFAOYSA-N [2] [8]
SMILES	C1=CC=C(C=C1)COC(=O)OC2=CC=CC=C2 [2]

Synthesis and Experimental Protocols

Several methods for the synthesis of **benzyl phenyl carbonate** have been reported. The choice of method may depend on factors such as the availability of starting materials, desired purity, and scalability.

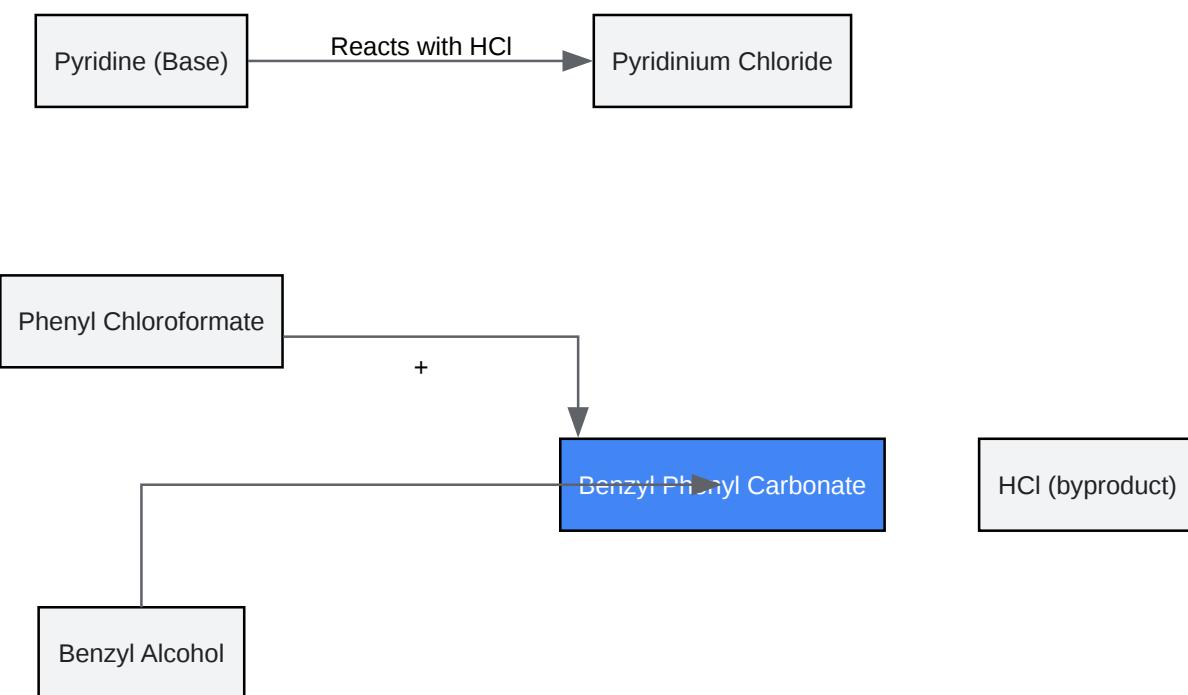
Protocol 1: From Phenyl Chloroformate and Benzyl Alcohol

This is a common laboratory-scale synthesis.[\[9\]](#)[\[10\]](#)

- Reaction: Phenyl chloroformate is reacted with benzyl alcohol in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[\[9\]](#)[\[10\]](#)
- Procedure:
 - To a stirred mixture of benzyl alcohol (1.0 equivalent) and pyridine (1.0 equivalent) in a suitable solvent like dichloromethane, add phenyl chloroformate (1.0 equivalent) dropwise at a controlled temperature.

- The reaction mixture is typically stirred for several hours at room temperature.
- Upon completion, the reaction is quenched with water.
- The organic layer is separated, washed with dilute acid (e.g., 2M H₂SO₄) and brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.[9]
- The crude product can be purified by vacuum distillation to yield pure **benzyl phenyl carbonate**.[9]

Protocol 2: Transesterification


This method involves the reaction of benzyl alcohol with a different carbonic acid ester.

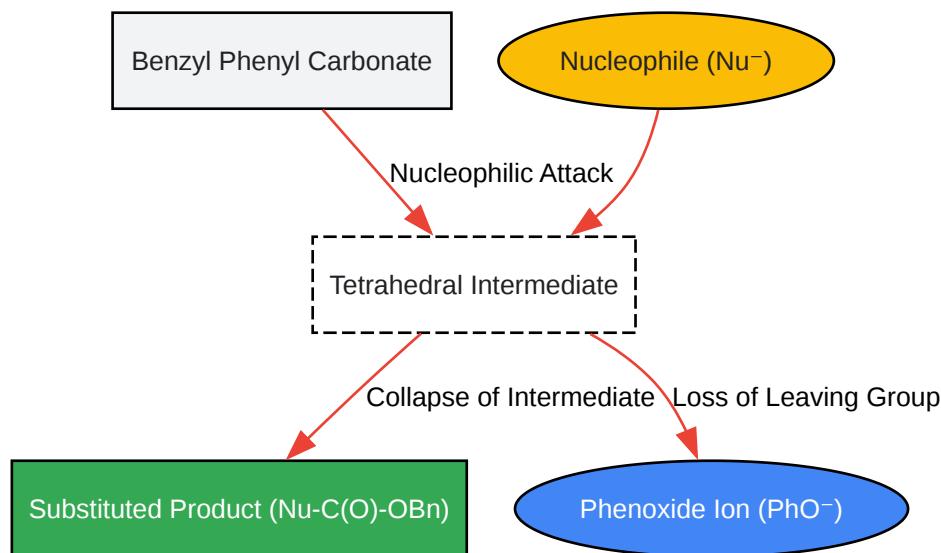
- Reaction: Benzyl alcohol can be reacted with phosgene or other carbonic acid derivatives to yield **benzyl phenyl carbonate** through a transesterification process.[2]

Protocol 3: Green Synthesis from CO₂

A more environmentally friendly approach utilizes carbon dioxide as a C1 source.[8]

- Reaction: This method involves the reaction of phenol, benzyl bromide, and CO₂.[8]
- Procedure: In a typical reaction, an ionic liquid (as a catalyst), benzyl bromide, and an alcohol are placed in a stainless-steel autoclave. CO₂ is then charged into the reactor, and the mixture is stirred at a specific temperature and pressure for a set time. After the reaction, the excess CO₂ is vented.[9]

[Click to download full resolution via product page](#)


Caption: Synthesis of **Benzyl Phenyl Carbonate**.

Chemical Reactivity and Mechanisms

The reactivity of **benzyl phenyl carbonate** is primarily centered around the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack.[8] The phenoxy group is a better leaving group than the benzyloxy group due to the greater stability of the phenoxide ion.[8] This characteristic is fundamental to its application in organic synthesis as a versatile building block and an effective electrophile.[8]

Nucleophilic Substitution:

A general mechanism involves a nucleophile attacking the carbonyl group, which can lead to the displacement of the phenoxy group.[8] This reactivity is exploited in various chemical transformations. For instance, in the presence of a suitable catalyst, the nucleophilic substitution of **benzyl phenyl carbonate** with phenols can yield aryl benzyl ethers.[8]

[Click to download full resolution via product page](#)

Caption: General Nucleophilic Substitution Mechanism.

Applications in Research and Drug Development

Benzyl phenyl carbonate is a valuable reagent with diverse applications in several fields, including pharmaceuticals, polymer science, and organic synthesis.

- Protecting Group: It is used as a protecting group in organic synthesis, particularly for amines.^{[1][2]} The benzyl group can be selectively removed under mild conditions, such as hydrogenation, which is advantageous in multi-step syntheses of complex molecules.^[2]
- Pharmaceutical Synthesis: Its derivatives are explored for use in drug formulations and as intermediates in the synthesis of pharmaceuticals.^{[1][2]} It plays a role in the synthesis of carbamate-protected polyamines, which are important in various biological processes.^[2]
- Polymer Chemistry: The compound serves as an intermediate in the synthesis of polycarbonate materials, which are valued for their durability and transparency.^[1]
- Organic Synthesis: It acts as a versatile reagent for creating carbamate derivatives and other functionalized compounds.^[2]
- Other Applications: It is also used in the formulation of coatings and adhesives to enhance their performance and in the flavor and fragrance industry as a fixative.^[1]

Safety and Handling

According to GHS classifications, **benzyl phenyl carbonate** may cause an allergic skin reaction and is reported to cause serious eye damage.[3]

- Hazard Codes: H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage).[3]
- Precautionary Statements: P261, P272, P280, P302+P352, P305+P354+P338, P317, P321, P333+P317, P362+P364, P501.[3]
- Personal Protective Equipment (PPE): It is recommended to use eyeshields, faceshields, and gloves when handling this chemical.
- Storage: Store in a dry, cool, and well-ventilated place.[11]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[12][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Buy Benzyl phenyl carbonate | 28170-07-2 [smolecule.com]
- 3. Benzyl phenyl carbonate | C14H12O3 | CID 11183772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 28170-07-2(Benzyl phenyl carbonate) | Kuujia.com [kuujia.com]
- 5. Benzyl phenyl carbonate - CAS:28170-07-2 - Sunway Pharm Ltd [3wpharm.com]
- 6. chemwhat.com [chemwhat.com]
- 7. labproinc.com [labproinc.com]

- 8. Benzyl phenyl carbonate | 28170-07-2 | Benchchem [benchchem.com]
- 9. Page loading... [guidechem.com]
- 10. BENZYL PHENYL CARBONATE 97 One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 11. echemi.com [echemi.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. SDS of Benzyl phenyl carbonate, Safety Data Sheets, CAS 28170-07-2 - chemBlink [chemblink.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Benzyl Phenyl Carbonate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1280318#iupac-name-and-synonyms-for-benzyl-phenyl-carbonate\]](https://www.benchchem.com/product/b1280318#iupac-name-and-synonyms-for-benzyl-phenyl-carbonate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com